Tizaterkib

Description

oral inhibitor of ERK1 and ERK2

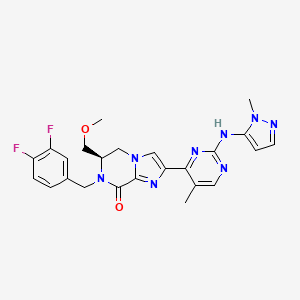

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIGNZUDBVLTLU-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097416-76-5 | |

| Record name | AZD-0364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZATERKIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Tizaterkib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizaterkib (formerly known as AZD0364 and ATG-017) is a potent, selective, and orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is a primary driver of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers. This compound's targeted inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring these mutations and those that have developed resistance to upstream inhibitors. This document provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that specifically targets the serine/threonine kinases ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these enzymes, this compound prevents their phosphorylation and subsequent activation.[1] This blockade of ERK1/2 activity halts the downstream phosphorylation of numerous substrates, effectively shutting down the MAPK/ERK signaling pathway.[1] The consequence of this inhibition is a reduction in tumor cell proliferation and survival, particularly in cancer cells where the MAPK pathway is constitutively active.[1][2]

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. This compound acts at the terminal kinase step of this pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |

| Biochemical Assay | ERK2 | - | 0.66 | [1] |

| p-p90RSK Cellular Assay | ERK1/2 | A375 | 5.73 | [1] |

| Cell Proliferation (GI50) | - | A375 | 60 | [3] |

| Cell Proliferation (GI50) | - | Calu-6 | 200 | [3] |

| Xenograft Model | Cancer Type | Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| A375 | Melanoma | BRAF V600E | 50 mg/kg QD | 100% (regression) | [4] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 50 mg/kg QD | 100% (regression) | [4] |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 50 mg/kg QD | 68% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

ERK2 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ERK2.

Detailed Protocol:

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2 enzyme, and a suitable substrate like myelin basic protein (MBP).

-

Compound Addition: Add serial dilutions of this compound or DMSO as a vehicle control to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., at a concentration close to the Km for ERK2).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for ERK Pathway Inhibition

Western blotting is used to assess the phosphorylation status of ERK and its downstream targets in cells treated with this compound.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., A375, Calu-6) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 or 24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p90RSK (p-p90RSK), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound is a highly potent and selective inhibitor of ERK1/2 with a well-defined mechanism of action. By targeting the terminal kinases in the MAPK signaling pathway, it effectively suppresses the proliferation and survival of cancer cells driven by this pathway. Preclinical data demonstrates its efficacy in both in vitro and in vivo models, particularly those with BRAF and KRAS mutations. The ongoing clinical development of this compound will further elucidate its therapeutic potential in various solid tumors and hematological malignancies. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and advance the clinical application of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

The Role of the MAPK/ERK Pathway in Tizaterkib's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizaterkib (ATG-017) is a potent and selective, orally bioavailable inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). As the terminal kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The MAPK/ERK pathway is frequently hyperactivated in a multitude of human cancers due to mutations in upstream components like RAS and BRAF, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of the MAPK/ERK pathway in the efficacy of this compound, with a focus on its preclinical anti-tumor activity. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates representative data from other well-characterized ERK1/2 inhibitors, Ulixertinib (BVD-523) and SCH772984, to illustrate the anticipated efficacy profile of this drug class. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to support further research and development.

Introduction: The MAPK/ERK Pathway in Oncology

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK/ERK pathway, is a pivotal intracellular signaling pathway that transduces signals from a wide array of extracellular stimuli to regulate fundamental cellular processes. In oncology, activating mutations in genes such as KRAS, NRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth, proliferation, and survival, thereby driving tumorigenesis in a significant portion of human cancers.

This compound is an inhibitor of ERK1 and ERK2, the final kinases in this cascade. By targeting the most distal kinase in the pathway, this compound has the potential to overcome resistance mechanisms that can arise from upstream inhibitors (e.g., BRAF or MEK inhibitors) which can be bypassed by pathway reactivation. Preclinical studies have indicated that this compound is effective in inhibiting the viability of tumor cell lines in vitro and tumor growth in vivo.[1]

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the unphosphorylated, inactive form of ERK1 and ERK2. This binding prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK, thereby blocking the activation of ERK1/2 and the subsequent phosphorylation of its downstream substrates. This leads to the inhibition of ERK-dependent signaling and results in the suppression of tumor cell proliferation and survival.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Efficacy Data (Representative)

While specific preclinical data for this compound is emerging from clinical trial disclosures, detailed quantitative data from head-to-head preclinical studies are not yet widely published. To provide a framework for the expected potency of ERK1/2 inhibitors, the following tables summarize publicly available data for Ulixertinib and SCH772984 in various cancer cell lines and in vivo models.

In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for ERK1/2 inhibitors in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |

| SCH772984 | A375 | Melanoma | BRAF V600E | 4 | [2] |

| SCH772984 | LOX | Melanoma | BRAF V600E | <500 | [3] |

| SCH772984 | HCT116 | Colorectal Cancer | KRAS G13D | 1500 | [4] |

| Ulixertinib | BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | [5] |

| Ulixertinib | A375 | Melanoma | BRAF V600E | Data not specified | [6] |

| Ulixertinib | MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | Data not specified | [7] |

Note: This table presents representative data for ERK1/2 inhibitors other than this compound to illustrate the expected range of potency. The specific IC50 values for this compound may vary.

In Vivo Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents. The table below summarizes representative tumor growth inhibition (TGI) data for ERK1/2 inhibitors.

| Compound | Xenograft Model | Cancer Type | Dosing | TGI (%) | Reference |

| Ulixertinib | A375 | Melanoma | 50 mg/kg, twice daily | 71 | [6] |

| Ulixertinib | A375 | Melanoma | 100 mg/kg, twice daily | 99 | [6] |

| Ulixertinib | CHLA136 | Neuroblastoma | 50 mg/kg, daily | Significant inhibition | [8] |

| SCH772984 | LOX | Melanoma | 25 mg/kg | Robust inhibition | [3] |

Note: This table presents representative data for ERK1/2 inhibitors other than this compound. The specific TGI for this compound may differ. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the efficacy of ERK1/2 inhibitors like this compound.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is for assessing the inhibition of ERK1/2 phosphorylation in cancer cells following treatment with an ERK inhibitor.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Cell culture medium and supplements

-

ERK1/2 inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the ERK inhibitor for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound.[9][10][11][12]

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

ERK1/2 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ERK inhibitor in a subcutaneous xenograft mouse model.[13][14][15][16]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line (e.g., A375)

-

Matrigel (optional)

-

ERK1/2 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the ERK inhibitor (e.g., by oral gavage) and the vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily for 21 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.

Mandatory Visualizations

Experimental Workflow for Efficacy Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of an ERK inhibitor.

Logic of Combination Therapy

Preclinical studies have shown that this compound has synergistic effects when combined with other targeted therapies or immunotherapies.[3][7]

Caption: The rationale for combining this compound with other MAPK pathway inhibitors.

Conclusion

This compound, as a selective ERK1/2 inhibitor, represents a promising therapeutic strategy for a broad range of cancers characterized by a hyperactivated MAPK/ERK pathway. By targeting the terminal kinases in this critical signaling cascade, this compound has the potential to provide a durable anti-tumor response and overcome resistance to upstream inhibitors. The representative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the efficacy of this compound and other ERK1/2 inhibitors. As more specific data on this compound becomes available from ongoing clinical trials, the understanding of its full therapeutic potential will continue to evolve.

References

- 1. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. | Sigma-Aldrich [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay [protocols.io]

- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Rise of Tizaterkib: A Technical Deep Dive into the AstraZeneca-Antengene ERK1/2 Inhibitor

Shanghai, China & Cambridge, UK - Tizaterkib (formerly AZD0364, now ATG-017), a potent and selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), is carving a niche in the landscape of targeted oncology therapeutics. Initially discovered and developed by AstraZeneca, the global rights for the development, manufacturing, and commercialization of this promising agent have been secured by Antengene, a commercial-stage biopharmaceutical company. This guide provides a comprehensive technical overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and development pathway for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an ATP-competitive inhibitor that targets the terminal kinases of the RAS/MAPK signaling pathway, a critical cellular cascade frequently dysregulated in over 30% of human cancers. By inhibiting ERK1/2, this compound aims to block tumor cell proliferation and survival. Preclinical studies have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents. Currently, this compound is being evaluated in the Phase I "ERASER" clinical trial for patients with advanced solid tumors and hematological malignancies.

Mechanism of Action: Targeting the RAS/MAPK Pathway

The RAS/MAPK pathway is a cornerstone of intracellular signaling, transducing signals from cell surface receptors to regulate a multitude of cellular processes. Mutations in upstream components like RAS and BRAF are common oncogenic drivers. This compound's strategic intervention at the level of ERK1/2 offers a potential therapeutic solution for tumors harboring these mutations.

Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition.

Preclinical Development and Quantitative Data

A robust preclinical data package underpins the clinical development of this compound, demonstrating its potent and selective activity in various cancer models.

In Vitro Activity

This compound has shown potent inhibition of ERK1/2 kinase activity and cellular proliferation in a range of cancer cell lines with RAS/MAPK pathway alterations.

| Parameter | Value | Cell Line | Mutation | Reference |

| ERK2 Biochemical IC50 | 0.66 nM | - | - | [1] |

| p90RSK Phosphorylation IC50 | 5.73 nM | A375 | BRAFV600E | [1] |

| Cellular Proliferation GI50 | 59 nM | A375 | BRAFV600E | [2] |

| Cellular Proliferation GI50 | 173 nM | Calu-6 | KRASQ61K | [2] |

| Cellular Proliferation GI50 | 320 nM | A549 | KRASG12S | [2] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenograft models in immunodeficient mice have demonstrated significant anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted therapies like the MEK inhibitor selumetinib.

| Animal Model | Treatment | Dosing | Outcome | Reference |

| A375 (BRAFV600E) Xenograft | This compound Monotherapy | 50 mg/kg QD | 70% tumor regression | [3] |

| Calu-6 (KRASQ61K) Xenograft | This compound Monotherapy | 15 mg/kg QD | 93% tumor growth inhibition | [4] |

| Calu-6 (KRASQ61K) Xenograft | This compound Monotherapy | 50 mg/kg QD | 49% tumor regression | [4] |

| A549 (KRASG12S) Xenograft | This compound Monotherapy | 50 mg/kg QD | 68% tumor growth inhibition | [3] |

| A549 (KRASG12S) Xenograft | This compound + Selumetinib | 25 mg/kg each | 28% tumor regression | [4] |

QD: Once daily.

Clinical Development: The ERASER Trial

The first-in-human clinical evaluation of this compound is the Phase I ERASER trial (NCT04305249), a multi-center, open-label study in patients with advanced solid tumors and hematological malignancies.[5][6]

ERASER Trial Design

The study employs a dose-escalation and dose-expansion design to assess the safety, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with the anti-PD-1 antibody, nivolumab.[6][7]

Figure 2: High-level workflow of the ERASER Phase I clinical trial.

Preliminary Clinical Data

Initial results from the dose-escalation phase in patients with solid tumors were presented at the 2024 ASCO Annual Meeting.[8]

| Dose Level | DLTs Observed | Efficacy | Adverse Events |

| 20 mg BID | None | ORR: 4.8% (1 patient) | Consistent with other ERK pathway inhibitors (gastrointestinal, skin, and ocular) |

| Stable Disease: 38% (8 patients) |

BID: Twice daily; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the development of this compound.

ERK1/2 Biochemical Kinase Assay (ATP Competition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1/2 kinases.

Protocol:

-

Reagents: Purified recombinant ERK1 or ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and the test compound (this compound).

-

Procedure: The assay is typically performed in a 96-well or 384-well plate format.

-

A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., 33P-γ-ATP, or in a system where ADP production is measured).

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines of interest are cultured in their recommended media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).

-

Quantification: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®) that quantifies the number of viable cells.

-

Data Analysis: The results are normalized to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human cancer cells (e.g., A549, Calu-6) is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally (e.g., via gavage) at specified doses and schedules (e.g., once or twice daily). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

-

Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion and Future Directions

This compound represents a promising targeted therapy for cancers driven by the RAS/MAPK pathway. Its development, from the initial discovery by AstraZeneca to the ongoing clinical trials led by Antengene, showcases a strategic approach to oncology drug development. The preliminary clinical data are encouraging, and the identification of a maximum tolerated dose allows for further investigation in dose-expansion cohorts. Future studies will likely focus on refining the patient populations that will benefit most from this compound, both as a monotherapy and in combination with other agents, particularly immunotherapies. The comprehensive data generated from these studies will be pivotal in defining the future role of this potent ERK1/2 inhibitor in the oncology treatment paradigm.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Item - Supplementary materials and methods from AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - figshare - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ERASER - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Antengene To Present One Oral and Four Abstracts at ASCO 2024 [prnewswire.com]

Tizaterkib (C₂₄H₂₄F₂N₈O₂): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Potent and Selective ERK1/2 Inhibitor

Abstract

Tizaterkib, also known as AZD0364 and ATG-017, is an orally bioavailable, potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). With the molecular formula C₂₄H₂₄F₂N₈O₂, this compound has emerged as a promising therapeutic candidate in oncology and potentially other indications. This compound is an ATP-competitive inhibitor that targets a key node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in upstream genes like BRAF and KRAS.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed methodologies for key experiments, aimed at researchers, scientists, and drug development professionals.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by activating mutations in BRAF and RAS genes, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer.[2][4] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of resistance is common.[5] this compound, by directly targeting the terminal kinases ERK1 and ERK2, offers a potential strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[5] Developed by AstraZeneca and now being advanced by Antengene, this compound is currently in Phase I clinical trials for advanced solid tumors and hematological malignancies.[6][7]

Physicochemical Properties and Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name (6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄F₂N₈O₂ | [3] |

| Molecular Weight | 494.51 g/mol | [3] |

| InChIKey | HVIGNZUDBVLTLU-MRXNPFEDSA-N | [1] |

| SMILES | CC1=CN=C(N=C1C2=CN3C--INVALID-LINK--COC)NC5=CC=NN5C | [1] |

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the ATP-binding pocket of these serine/threonine kinases, it prevents their phosphorylation of downstream substrates.[1] This leads to the suppression of the MAPK/ERK-mediated signal transduction pathway, ultimately inhibiting ERK-dependent tumor cell proliferation and survival.[1]

Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated high potency against ERK2 in biochemical assays and strong anti-proliferative activity in cancer cell lines with MAPK pathway mutations.[5][6]

| Assay | IC₅₀ | Cell Lines | Reference |

| ERK2 Mass Spectrometry Assay | 0.6 nM | - | [6] |

| A375 phospho-p90RSK Assay | 5.7 nM | A375 (BRAF V600E) | [6] |

| Cellular Potency (antiproliferative) | 6 nM | A375 (BRAF V600E) | [5] |

| Antiproliferative Activity | - | A549, H2122, H2009, Calu-6 (KRAS mutant) | [6] |

This compound exhibits excellent kinase selectivity. In a panel of 353 kinases, at a concentration of 1 µM, only 14 kinases showed greater than 80% inhibition, with many of these being part of ERK-coupled assays.[8]

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using human cancer cell lines, this compound has shown dose- and time-dependent modulation of ERK1/2 signaling biomarkers, leading to tumor regression in sensitive BRAF- and KRAS-mutant models.[2][3]

| Model | Treatment | Dose | Outcome | Reference |

| Calu-6 (KRAS Q61H) | Monotherapy | 15 mg/kg QD | 93% tumor growth inhibition | [8] |

| Calu-6 (KRAS Q61H) | Monotherapy | 50 mg/kg QD | 49% tumor regression | [8] |

| A549 (KRAS G12S) | Combination with Selumetinib (MEK inhibitor) | 25 mg/kg QD (this compound) + 25 mg/kg BID (Selumetinib) | Significant tumor regressions | [2] |

Clinical Development

This compound (as ATG-017) is being evaluated in a Phase I, multi-center, open-label study (ERASER, NCT04305249) in patients with advanced solid tumors and hematological malignancies.[7] The study consists of two modules: monotherapy and combination therapy with the PD-1 inhibitor nivolumab.[7][9]

Phase I Trial (NCT04305249) Preliminary Results

A first-in-human, dose-escalation study enrolled 21 patients with solid tumors harboring activating alterations in the RAS-MAPK pathway.[10]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 20mg BID (continuous dosing) | [10] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea and retinopathy (at 40mg BID); Grade 3 acneiform dermatitis and Grade 2 blurred vision (at 30mg BID) | [10] |

| Common Treatment-Emergent Adverse Events (TEAEs) | Gastrointestinal, skin, and ocular adverse events | [10] |

| Pharmacokinetics | Exposure increased proportionally between 5mg and 30mg BID. Doses ≥20mg BID achieved target concentrations for effective ERK inhibition. | [10] |

| Efficacy | One partial response (mesonephric-like ovarian adenocarcinoma with KRAS G12V mutation); 8 patients with stable disease. | [10] |

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. The following sections provide a summary of the methodologies based on available information.

In Vitro Kinase and Cell-Based Assays

ERK2 Mass Spectrometry Assay: The inhibitory activity of this compound against ERK2 was likely determined using a mass spectrometry-based assay that measures the phosphorylation of a substrate peptide by the kinase. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity.[6]

Cell Proliferation Assay (Sytox Green Endpoint):

-

Seed KRAS-mutant NSCLC cell lines (e.g., A549, H2122, H2009, Calu-6) in 384-well plates and culture for 18-24 hours.[6]

-

Treat cells with increasing concentrations of this compound (and/or Selumetinib for combination studies) in a matrix format.[6]

-

Incubate for 3 days, ensuring untreated wells reach approximately 80% confluency.[6]

-

Determine the live cell number using a Sytox Green endpoint, a fluorescent dye that stains nucleic acids in cells with compromised plasma membranes (i.e., dead cells).[6]

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Studies

Tumor Growth Inhibition and Regression Studies:

-

Implant human cancer cells (e.g., A549, Calu-6) subcutaneously into immunocompromised mice.

-

Allow tumors to grow to a volume of approximately 200-300 mm³.[6]

-

Randomize animals into treatment and control groups.[6]

-

Administer this compound (e.g., 25 mg/kg QD) and/or other agents (e.g., Selumetinib 25 mg/kg BID) via peroral route.[6]

-

Measure tumor volumes twice weekly.[6]

-

At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blot for p-ERK, p-RSK).

Clinical Trial Protocol (NCT04305249)

Study Design: A Phase I, open-label, dose-escalation and dose-expansion study.[7]

-

Module A (Monotherapy): Patients with advanced solid tumors or hematological malignancies with activating RAS-MAPK pathway alterations. A 3+3 dose-escalation design was used with continuous dosing.[7][10]

-

Module B (Combination Therapy): this compound in combination with nivolumab (480 mg Q4W). A 28-day treatment cycle is used, with this compound initially given continuously.[7][11]

Key Inclusion Criteria:

-

Age ≥ 18 years.[9]

-

Documented activating alteration of the RAS-MAPK pathway.[9]

-

Histological or cytological confirmation of a solid tumor.[9]

-

At least one measurable lesion.[7]

-

ECOG performance status of 0 or 1.[7]

Primary Outcome Measures:

-

Incidence of Dose-Limiting Toxicities (DLTs).[11]

-

Incidence of Treatment-Emergent Adverse Events (TEAEs).[11]

Caption: Overview of the ERASER Phase I clinical trial design.

Implications and Future Directions

This compound represents a significant advancement in the targeted therapy of cancers with hyperactivated MAPK signaling. Its high potency and selectivity, coupled with oral bioavailability, make it a promising clinical candidate. The preclinical data strongly support its efficacy in BRAF- and KRAS-mutant cancers, both as a monotherapy and in combination with MEK inhibitors.[2] The initial clinical data from the Phase I trial are encouraging, establishing a manageable safety profile and demonstrating early signs of clinical activity.[10]

Future research will likely focus on:

-

Combination Therapies: Exploring combinations with other targeted agents and immunotherapies to enhance efficacy and overcome resistance. The ongoing combination study with nivolumab is a key step in this direction.[7]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound.

-

Expansion to Other Indications: Investigating the potential of this compound in other diseases where the MAPK pathway is implicated. A recent study has already shown its potential in mitigating noise-induced hearing loss by modulating the immune response.[12]

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and a strong preclinical rationale for its development as an anticancer agent. Early clinical data support its continued investigation in patients with advanced malignancies. The comprehensive data presented in this guide underscore the potential of this compound to become a valuable therapeutic option for patients with cancers driven by the MAPK pathway. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. BRAF and KRAS mutations in metastatic colorectal cancer: future perspectives for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. pubs.acs.org [pubs.acs.org]

Tizaterkib: A Technical Guide to its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizaterkib (formerly AZD0364 and ATG-017) is an orally bioavailable, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a significant portion of human cancers due to mutations in upstream components like BRAF and RAS, making it a prime target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and the methodologies of key experimental procedures.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both ERK1 and ERK2.[1] This binding prevents the phosphorylation of ERK1/2 substrates, thereby inhibiting the downstream signaling events of the MAPK pathway.[1] The consequence is the suppression of ERK-dependent tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound robustly inhibits the phosphorylation of ERK1/2 target substrates and MAPK pathway-dependent gene transcription in cancer models with BRAF and KRAS mutations.[1]

Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizaterkib (formerly AZD0364, also known as ATG-017) is an orally bioavailable, potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical serine/threonine kinases that act as terminal nodes in the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1] By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, resulting in the suppression of tumor cell growth.[1] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors, in various cancer models.[4][5]

Mechanism of Action

This compound specifically targets and binds to ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1] This inhibition of the MAPK/ERK pathway leads to a reduction in cell proliferation and survival in cancer cells where this pathway is constitutively active.[1]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: Efficacy of Orally Administered this compound in a Mouse Model of Noise-Induced Hearing Loss

| Mouse Strain | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome Measure | Result | Reference |

| FVB/NJ | This compound | 0.5 | Twice daily for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Average protection of 20-25 dB SPL | [6],[3] |

| FVB/NJ | This compound | 25 | Twice daily for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Significant protection with no known deleterious side effects | [3] |

Table 2: Efficacy of Orally Administered this compound in Mouse Cancer Models

| Mouse Model | Cancer Type | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome Measure | Result | Reference |

| NCI-H358 CDX | Non-Small Cell Lung Cancer (NSCLC) | This compound + Abemaciclib | 25 | Not specified | Tumor Volume | Synergistic tumor growth inhibition | [4] |

| A549 (KRAS G12S) CDX | Non-Small Cell Lung Cancer (NSCLC) | This compound + Selumetinib | 25 (this compound) | QD (this compound) | Tumor Volume | 28% tumor regression | [4] |

| EL4 Syngeneic T cell Lymphoma CDX | T cell Lymphoma | This compound + Anti-PD-L1 | Not specified | Not specified | Tumor Volume | Synergistic tumor growth inhibition | [4] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Noise-Induced Hearing Loss

This protocol is adapted from a study investigating the otoprotective effects of this compound.[3][6]

1. Materials:

- This compound (ATG-017)

- Vehicle (e.g., sterile water or a suitable suspension vehicle)

- Oral gavage needles (20-22 gauge, with a ball tip)

- Syringes (1 mL)

- FVB/NJ mice

2. Animal Handling and Dosing:

- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

- Mice are acclimated for at least one week prior to the experiment.

- This compound is prepared in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200 µL).

- Administer this compound or vehicle control via oral gavage.

- For the hearing loss model, treatment was initiated 24 hours after noise exposure and continued twice daily for three days.[3]

3. Experimental Workflow Diagram

Caption: Workflow for the oral administration of this compound in a noise-induced hearing loss mouse model.

Protocol 2: General Protocol for Oral Administration of this compound in Mouse Xenograft Cancer Models

This protocol provides a general framework for administering this compound in cancer models, based on preclinical data.[4]

1. Materials:

- This compound (ATG-017)

- Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though solubility of this compound in this specific vehicle should be confirmed.

- Oral gavage needles (20-22 gauge, with a ball tip)

- Syringes (1 mL)

- Immunocompromised mice (e.g., nude or NSG mice) bearing human tumor xenografts (e.g., NCI-H358, A549).

2. Animal Handling and Dosing:

- All procedures must be approved by the institutional animal care and use committee (IACUC).

- Tumor cells are implanted subcutaneously into the flanks of the mice.

- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

- Prepare this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

- Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once daily, QD).

- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

3. Experimental Workflow Diagram

References

- 1. Antengene Presents Compelling Preclinical Data on Two Programs at the Society for Immunotherapy of Cancer (SITC) Annual Meeting on November 12, 2021 [prnewswire.com]

- 2. This compound (ATG-017) / AstraZeneca, Antengene [delta.larvol.com]

- 3. Antengene Receives U.S. FDA Clearance of IND Application for Phase I Trial of Small Molecule ERK1/2 Inhibitor ATG-017 in Patients with Advanced Solid Tumors [prnewswire.com]

- 4. antengene.com [antengene.com]

- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]

Application Notes and Protocols for Tizaterkib (ATG-017) in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Tizaterkib (also known as AZD0364 and ATG-017) for in vivo studies, based on available preclinical data. This compound is a potent and selective oral inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver in various human cancers.[4]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound observed in various preclinical in vivo models. These values can serve as a starting point for designing new experiments.

| Animal Model | Application | Dosage | Dosing Schedule | Route of Administration | Observed Effect | Reference |

| Mouse (A375 & Calu-6 xenografts) | Oncology | 50 mg/kg | Once daily for 21 days | Oral | Significant tumor growth inhibition (100%) and regression.[1][5] | [1][5] |

| Mouse (Calu-6 xenograft) | Oncology | 15 mg/kg | Once daily | Oral | 93% tumor growth inhibition.[2] | [2] |

| Mouse (Calu-6 xenograft) | Oncology | 50 mg/kg | Once daily | Oral | 49% tumor regression.[2] | [2] |

| Mouse (A549 xenograft) | Oncology | 50 mg/kg | Once daily for 20 days | Oral | 68% tumor growth inhibition.[5] | [5] |

| FVB/NJ Mouse | Noise-Induced Hearing Loss | 0.5 mg/kg/bw | Twice daily for 3 days | Oral | Minimum effective dose for otoprotection. |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.

Experimental Protocols

The following are generalized protocols based on methodologies from published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

- Culture human cancer cell lines (e.g., A375 melanoma, Calu-6 or A549 non-small cell lung cancer) under standard conditions.[5]

- Utilize immunodeficient mice (e.g., BALB/c nude) for tumor implantation.

2. Tumor Implantation:

- Harvest cancer cells during their exponential growth phase.

- Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).

- Subcutaneously inject the cell suspension (typically 5 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

3. Tumor Growth and Group Randomization:

- Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

- Measure tumor volume using calipers (Volume = (Length x Width²)/2).

- Randomize mice into treatment and control groups with comparable mean tumor volumes.

4. Formulation and Administration of this compound:

- This compound is an orally bioavailable compound.[1]

- Prepare a formulation suitable for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.

- Administer this compound orally at the desired dose (e.g., 15-50 mg/kg) once or twice daily. The control group should receive the vehicle only.

5. Monitoring and Endpoint:

- Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week) as an indicator of toxicity.

- Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[5]

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-ERK, Ki67).[1]

6. Data Analysis:

- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Protocol 2: Otoprotection Study in a Noise-Induced Hearing Loss Model

This protocol is adapted from a study investigating the protective effects of this compound against noise-induced hearing loss.

1. Animal Model:

- Use a mouse strain susceptible to noise-induced hearing loss (e.g., FVB/NJ).

2. Auditory Brainstem Response (ABR) Baseline Measurement:

- Before noise exposure, measure the baseline hearing thresholds of the mice using ABR to ensure normal hearing.

3. Noise Exposure:

- Expose the mice to a calibrated noise level for a specific duration (e.g., 100 dB SPL for 2 hours) to induce hearing loss.

4. This compound Administration:

- Prepare this compound for oral administration as described in Protocol 1.

- Begin treatment at a defined time point after noise exposure (e.g., 24 hours).

- Administer the drug at the desired dosage (e.g., 0.5 mg/kg) twice daily for a set period (e.g., 3 days).

5. Post-Treatment ABR Measurement:

- At a specified time after the final treatment (e.g., 2 weeks), re-measure ABR thresholds to assess the degree of hearing recovery and permanent threshold shift.

6. Histological and Molecular Analysis:

- After the final ABR, cochleae can be harvested for histological analysis to examine hair cell survival and synaptic integrity, or for molecular analysis to assess the expression of inflammatory markers.

Disclaimer: These notes are intended for informational purposes for research professionals. The provided dosages and protocols are derived from preclinical studies and may not be directly translatable to all experimental conditions or to human use. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Clinical Investigation of Tizaterkib in Combination with Nivolumab

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and procedural guidelines for the clinical investigation of Tizaterkib (ATG-017), a selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), in combination with nivolumab, a human programmed death receptor-1 (PD-1) blocking antibody. This document is intended for researchers, scientists, and drug development professionals involved in oncology clinical trials. The combination of an ERK1/2 inhibitor with a PD-1 inhibitor is a promising strategy to overcome resistance to immune checkpoint inhibitors (ICIs) and enhance anti-tumor immunity. Preclinical data have suggested a synergistic effect between these two classes of drugs, providing a strong rationale for their clinical evaluation in patients with advanced solid tumors.[1][2][3][4][5]

This compound targets the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation and survival.[5][6] Nivolumab, an immune checkpoint inhibitor, restores T-cell mediated anti-tumor activity by blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) expressed by tumor cells.[7][8]

This document outlines the protocol for a Phase I clinical trial, a summary of available clinical data, and detailed methodologies for key experiments.

Signaling Pathways

This compound (ERK1/2 Inhibitor) Signaling Pathway

This compound is a potent and selective inhibitor of ERK1 and ERK2, which are terminal kinases in the RAS-MAPK signaling cascade.[5] This pathway, when dysregulated, is a key driver of oncogenesis in over 30% of human cancers.[5] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.

Nivolumab (PD-1 Inhibitor) Signaling Pathway

Nivolumab is a monoclonal antibody that targets the PD-1 receptor on activated T-cells.[7][8] Tumor cells can express PD-L1, which binds to PD-1 and inactivates the T-cell, allowing the tumor to evade the immune system. Nivolumab blocks this interaction, restoring the T-cell's ability to recognize and kill tumor cells.

Clinical Trial Protocol: The ERASER Study (NCT04305249)

The "ERASER" study (NCT04305249) was a Phase I, multi-center, open-label clinical trial designed to evaluate the safety and preliminary efficacy of this compound (ATG-017) as a monotherapy and in combination with nivolumab in patients with advanced solid tumors and hematological malignancies.[9][10] The study was terminated due to a reprioritization of the sponsor's pipeline.[9]

Study Design and Objectives

The trial consisted of two main modules:

-

Module A: this compound Monotherapy (Dose Escalation and Expansion)

-

Module B: this compound in Combination with Nivolumab (Dose Escalation and Expansion)[9][10]

The primary objectives were to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound alone and in combination with nivolumab.[1][2][4] Secondary objectives included evaluating the pharmacokinetic (PK) profile and preliminary anti-tumor activity of the combination.[2][4]

Patient Population

Key inclusion criteria for the combination therapy arm included:

-

Age ≥ 18 years.[10]

-

Histologically or cytologically confirmed advanced solid tumor.[10]

-

Documented activating alteration in the RAS-MAPK pathway.[10]

-

ECOG performance status of 0 or 1.[10]

-

At least one measurable lesion not previously irradiated.[10]

Key exclusion criteria included:

-

Prior treatment with an ERK1/2 inhibitor.[10]

-

Active central nervous system (CNS) metastases.[10]

-

Major surgery within 28 days of starting treatment.[10]

Dosing and Administration

The following table summarizes the dosing regimen for the combination therapy arm of the ERASER study.

| Drug | Dose | Route of Administration | Schedule |

| This compound (ATG-017) | Starting at 5 mg, with dose escalation | Oral | Twice daily (BID), continuously for 28 days |

| Nivolumab | 480 mg | Intravenous (IV) infusion | Every 4 weeks (Q4W), on Day 1 of each 28-day cycle |

| Data sourced from ClinicalTrials.gov NCT04305249 and a related press release.[1][9] |

Experimental Protocols

Patient Screening and Enrollment Workflow

References

- 1. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. biopharmaapac.com [biopharmaapac.com]

- 3. Antengene Announces Clinical Collaboration with Bristol Myers Squibb to Evaluate ATG-017 in Combination with Opdivo® (nivolumab) in Advanced Solid Tumors - BioSpace [biospace.com]

- 4. antengene.com [antengene.com]

- 5. Antengene Announces First Patient Dosed in the Nivolumab Combination Portion of the Clinical Study Evaluating the ERK1/2 Inhibitor ATG-017 in Patients with Advanced Solid Tumors in the United States [prnewswire.com]

- 6. ERK1/2 Inhibition via the Oral Administration of this compound Alleviates Noise-Induced Hearing Loss While Tempering down the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Facebook [cancer.gov]

Application Notes & Protocols: Experimental Setup for Testing Tizaterkib's Efficacy in Haematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Tizaterkib (formerly AZD0364), a potent and selective ERK1/2 inhibitor, in haematological malignancies. The protocols outlined below describe in vitro and in vivo methodologies to assess the compound's efficacy, mechanism of action, and potential as a therapeutic agent for leukaemias and lymphomas.

Introduction

This compound is an orally bioavailable, highly specific inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including haematological malignancies, driving cell proliferation, survival, and differentiation.[4][5] Constitutive activation of the RAS/MAPK pathway, often through mutations in RAS or BRAF genes, is a known oncogenic driver in a subset of these diseases.[3][5] By targeting ERK1/2, this compound offers a therapeutic strategy to block this key signaling cascade.[2][6] These protocols detail the experimental setup for a thorough preclinical assessment of this compound's anti-neoplastic activity in relevant models of haematological cancer.

This compound: Compound Details

| Parameter | Description |

| Compound Name | This compound (AZD0364) |

| Target | Extracellular signal-regulated kinases 1 and 2 (ERK1/2) |

| Mechanism of Action | Reversible, ATP-competitive inhibitor of ERK1 and ERK2.[3] |

| Formulation | For in vitro studies, dissolve in DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, formulate in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water). |

| Storage | Store stock solutions at -20°C or -80°C. |

In Vitro Efficacy Assessment

A panel of human haematological malignancy cell lines should be selected to represent different disease subtypes and genetic backgrounds, particularly with respect to MAPK pathway activation status (e.g., RAS mutations).

| Haematological Malignancy | Cell Line | Relevant Genotype (Example) |

| Acute Myeloid Leukaemia (AML) | OCI-AML3 | NRAS (Q61L) |

| HL-60 | NRAS (Q61L) | |

| THP-1 | NRAS (G12D) | |

| MOLM-13 | FLT3-ITD | |

| Non-Hodgkin Lymphoma (NHL) | Daudi (Burkitt Lymphoma) | MYC translocation |

| Raji (Burkitt Lymphoma) | MYC translocation | |

| SU-DHL-4 (DLBCL, GCB type) | BCL2 translocation | |

| U2932 (DLBCL, ABC type) | BCL2 amplification, CD79B mutation[7] |

Protocol 3.2.1: Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, use U-bottom plates to facilitate cell pelleting.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization of formazan crystals) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3.2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent (if any) and suspension cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3.2.3: Western Blot for Pharmacodynamic Markers

This protocol is for assessing the inhibition of the MAPK pathway.

-

Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours) to assess target engagement. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (a downstream target of ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Assessment

The choice of in vivo model is critical for the translational relevance of the study.

| Malignancy | Model Type | Description |

| AML | Patient-Derived Xenograft (PDX) | Engraftment of primary human AML cells into immunodeficient mice (e.g., NSG or NSG-SGM3).[8][9] This model preserves the heterogeneity of the original tumor. |

| NHL | Cell Line-Derived Xenograft (CDX) | Subcutaneous or intravenous injection of human lymphoma cell lines (e.g., Raji, Daudi) into immunodeficient mice.[10][11] |

-

Tumor Implantation:

-

Subcutaneous Model (for Lymphoma): Inject 5-10 x 10⁶ lymphoma cells in Matrigel subcutaneously into the flank of immunodeficient mice.

-

Disseminated Model (for AML/Lymphoma): Inject 1-5 x 10⁶ leukemia or lymphoma cells intravenously via the tail vein.

-

-

Tumor Growth Monitoring:

-

Subcutaneous: Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²)/2.

-

Disseminated: Monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells), body weight changes, and clinical signs.

-

-

Treatment: When tumors are established (e.g., 100-200 mm³ for subcutaneous models or a detectable bioluminescent signal for disseminated models), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once or twice daily, based on its pharmacokinetic profile.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): For subcutaneous models, compare tumor volumes between treated and control groups.

-

Survival: Monitor mice for survival and plot Kaplan-Meier survival curves.

-

Pharmacodynamic Assessment: Collect tumor tissue or bone marrow at the end of the study or at specific time points after the last dose to assess target inhibition via Western blot or immunohistochemistry for p-ERK.

-

Data Presentation

| Cell Line | Haematological Malignancy | RAS/BRAF Status | IC₅₀ (nM) ± SD |

| OCI-AML3 | AML | NRAS mutant | |

| HL-60 | AML | NRAS mutant | |

| MOLM-13 | AML | WT | |

| Raji | Burkitt Lymphoma | WT | |

| SU-DHL-4 | DLBCL | WT | |

| Example Data |

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | - | ||

| This compound | 25 mg/kg, QD | |||

| This compound | 50 mg/kg, QD | |||

| Example Data |

Mandatory Visualizations (Graphviz)

Caption: MAPK signaling pathway and the point of inhibition by this compound.

Caption: Overall experimental workflow for evaluating this compound's efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ERK1/2 Inhibitors on the Growth of Acute Leukemia Cells [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of ERK as a therapeutic target in acute myelogenous leukemia A novel ERK inhibitor for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]

- 9. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

- 10. A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab